(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is a chiral compound that belongs to the class of amides. It is characterized by the presence of a hydroxyl group adjacent to the amide functional group, which significantly influences its chemical reactivity and biological activity. This compound is often utilized as an intermediate in organic synthesis and has potential applications in pharmaceuticals.
The compound can be synthesized through various methods, primarily involving the reaction of diethylamine with phenylacetyl derivatives. It is important in the synthesis of other organic compounds and can serve as a building block in medicinal chemistry.
The synthesis can be monitored through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product identity and purity.
The molecular structure of (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide features:
Property | Value |
---|---|
CAS No. | 34906-86-0 |
Molecular Formula | C12H17NO2 |
Molecular Weight | 205.25 g/mol |
InChI Key | NOYFMUSJTLLDJY-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C(=O)C(C1=CC=CC=C1)(O) |
The mechanism of action for (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide is primarily related to its interaction with biological targets due to its structural features. The hydroxyl group can engage in hydrogen bonding, enhancing its affinity for certain receptors or enzymes. This property may contribute to its potential pharmacological effects, although specific mechanisms require further investigation.
(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide finds applications primarily in:
This compound exemplifies the versatility of amides in synthetic chemistry and their importance in drug development and organic synthesis. Further research into its mechanisms and applications could unveil additional uses in medicinal chemistry and related fields.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0